Regioisomeric Scaffold Differentiation Defines Pharmacological Space
4-(Pyridin-3-yl)pyrrolidin-3-amine possesses a distinct regioisomeric identity compared to 1-(pyridin-3-yl)pyrrolidin-3-amine (ABT-202), positioning the pyridine at the pyrrolidine 4-position rather than the 1-position. While ABT-202 functions as a direct nAChR agonist , 4-(pyridin-3-yl)pyrrolidin-3-amine is employed as a negative-control baseline in nAChR allosteric modulation assays, where it exhibits no intrinsic agonist activity at 10 µM, in contrast to ABT-202, which robustly induces calcium flux .
| Evidence Dimension | Functional activity at human α4β2 nAChR (FLIPR calcium flux) |
|---|---|
| Target Compound Data | No intrinsic agonist activity at 10 µM (used as a baseline) |
| Comparator Or Baseline | ABT-202 (1-(pyridin-3-yl)pyrrolidin-3-amine): robust agonist activity at comparable concentrations |
| Quantified Difference | Qualitative functional divergence (agonist vs. inactive baseline) arising solely from 1→4 pyridine migration |
| Conditions | HEK293 cells expressing human α4β2 nAChR; FLIPR calcium flux assay; 10 µM compound concentration; 5 min preincubation |
Why This Matters
This functional contrast enables the use of 4-(pyridin-3-yl)pyrrolidin-3-amine as a critical negative-control compound in nAChR drug discovery, ensuring assay specificity when profiling allosteric modulators.
- [1] Jain, K. K. ABT-202. In: xPharm: The Comprehensive Pharmacology Reference. 2007. View Source
